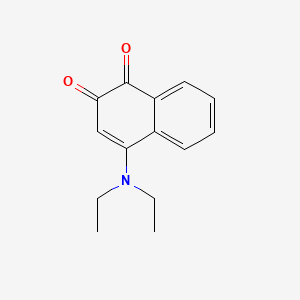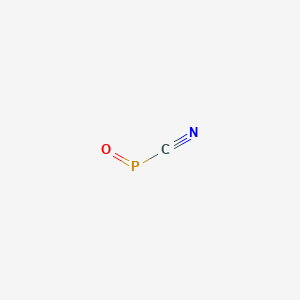
N,N',1-Trimethylboranediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(monomethylamino)methylborane is an organoboron compound that features a boron atom bonded to two monomethylamino groups and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(monomethylamino)methylborane typically involves the reaction of boron trihalides with monomethylamine. One common method is the reaction of boron trichloride with monomethylamine in an inert solvent such as tetrahydrofuran. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trihalide. The general reaction can be represented as follows: [ \text{BCl}_3 + 2 \text{CH}_3\text{NH}_2 \rightarrow \text{(CH}_3\text{NH})_2\text{BCH}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of bis(monomethylamino)methylborane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Types of Reactions:
Oxidation: Bis(monomethylamino)methylborane can undergo oxidation reactions to form boron-oxygen compounds. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert bis(monomethylamino)methylborane to boron-hydrogen compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions where the monomethylamino groups are replaced by other functional groups. For example, reaction with halogens can lead to the formation of boron-halogen compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine); reactions are conducted under controlled temperatures to prevent side reactions.
Major Products Formed:
Oxidation: Boron-oxygen compounds such as boronic acids.
Reduction: Boron-hydrogen compounds such as boranes.
Substitution: Boron-halogen compounds such as boron trihalides.
Scientific Research Applications
Bis(monomethylamino)methylborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the preparation of boron-containing polymers and materials.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a cancer treatment method that targets cancer cells with boron-containing compounds.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for boron-based pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including boron-doped semiconductors and high-performance ceramics.
Mechanism of Action
The mechanism of action of bis(monomethylamino)methylborane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in a wide range of chemical reactions, including coordination with transition metals and formation of boron-nitrogen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Dimethylaminomethylborane: Similar in structure but with two dimethylamino groups instead of monomethylamino groups.
Trimethylaminomethylborane: Contains three methylamino groups bonded to the boron atom.
Bis(dimethylamino)methylborane: Features two dimethylamino groups and one methyl group bonded to boron.
Uniqueness: Bis(monomethylamino)methylborane is unique due to its specific combination of monomethylamino groups and a methyl group, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
18029-12-4 |
|---|---|
Molecular Formula |
C3H11BN2 |
Molecular Weight |
85.95 g/mol |
IUPAC Name |
N-[methyl(methylamino)boranyl]methanamine |
InChI |
InChI=1S/C3H11BN2/c1-4(5-2)6-3/h5-6H,1-3H3 |
InChI Key |
PKAVMDKPWRYDIL-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
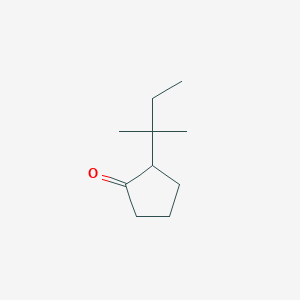


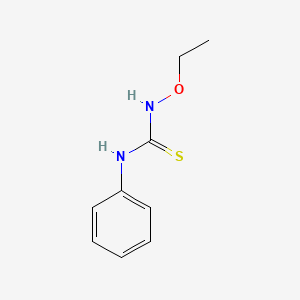
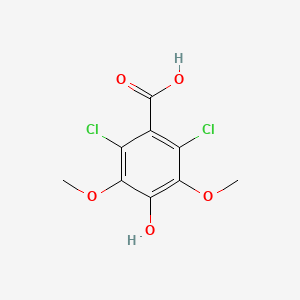
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


